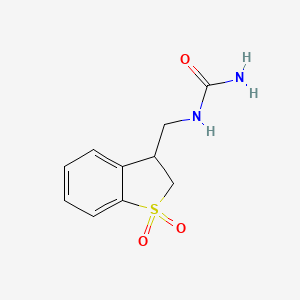
(1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-yl)methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antioxidant Activity and Toxicity Mitigation
Research has demonstrated that benzothiazole derivatives, including compounds structurally similar to "(1,1-Dioxo-2,3-dihydro-1-benzothiophen-3-yl)methylurea", exhibit significant antioxidant activity. For instance, a study highlighted the ability of these compounds to mitigate acetaminophen-induced hepatotoxicity through their antioxidant properties, indicating their potential in treating liver damage caused by toxic substances (Cabrera-Pérez et al., 2016).
Synthesis and Chemical Applications
The synthesis of benzothiazole derivatives and their application in various chemical reactions have been extensively studied. For example, a copper-catalyzed intramolecular cyclization process has been employed to synthesize N-benzothiazol-2-yl-amides, showcasing the utility of these compounds in creating complex chemical structures (Wang et al., 2008).
Anticancer Activity
Certain benzothiazole derivatives have shown promising anticancer activities. The synthesis and evaluation of these compounds, including their potential as anticancer agents, have been a focus of research, indicating the broader therapeutic applications of benzothiazole-related compounds (Nammalwar et al., 2010).
Fungicidal and Biological Activities
The development of novel benzothiophene-substituted compounds has also shown efficacy in fungicidal activities. Studies have synthesized and tested these compounds against various fungal pathogens, revealing their potential in agricultural applications (Tu et al., 2014).
将来の方向性
The future directions for research on DBMU and similar compounds could involve further exploration of their pharmacological activities and potential therapeutic applications . Additionally, more detailed studies on their synthesis, chemical properties, and mechanisms of action could provide valuable insights.
特性
IUPAC Name |
(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c11-10(13)12-5-7-6-16(14,15)9-4-2-1-3-8(7)9/h1-4,7H,5-6H2,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWORRFWUNBBZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2S1(=O)=O)CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide](/img/structure/B2424928.png)

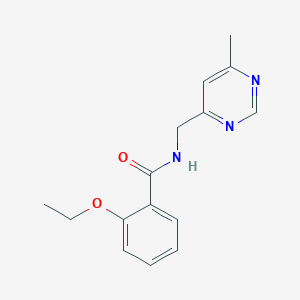
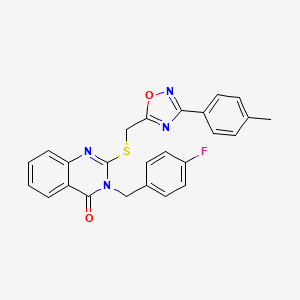

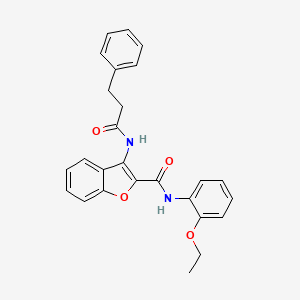

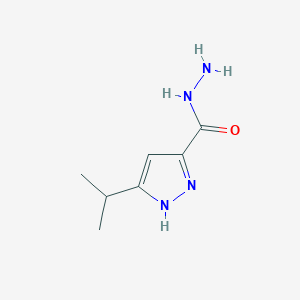
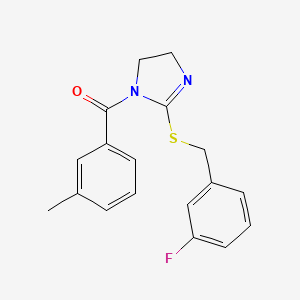
![N-(benzo[d]thiazol-6-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2424943.png)
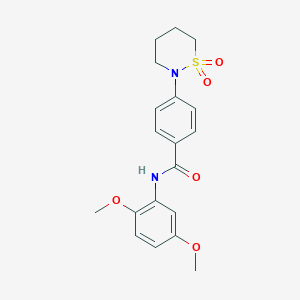

![3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)